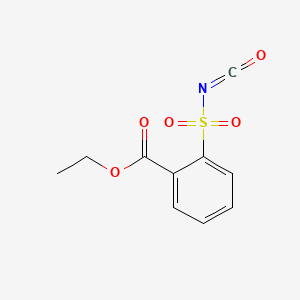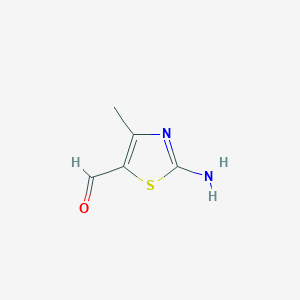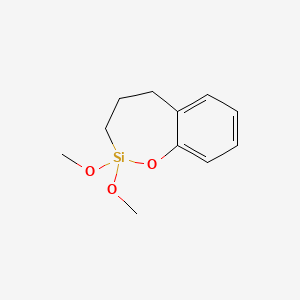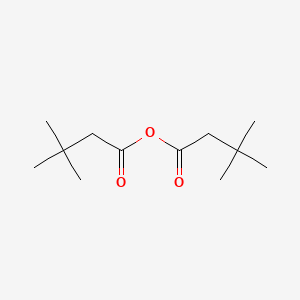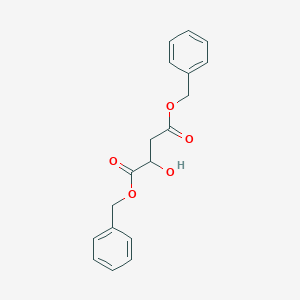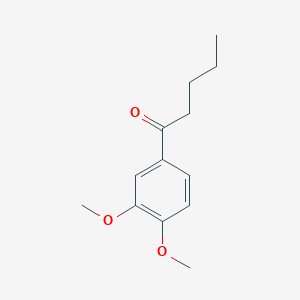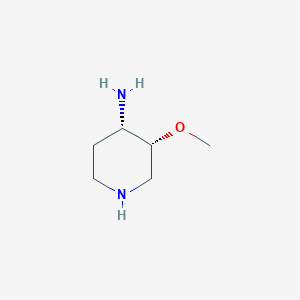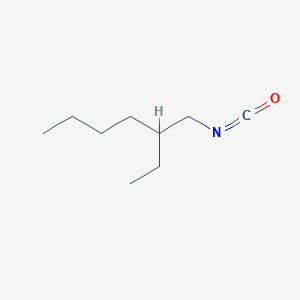
2-乙基己基异氰酸酯
描述
Synthesis Analysis
2-Ethylhexyl isocyanate is synthesized from the reaction of 2-ethylhexanol and phosgene. Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The chemical formula of 2-EHIC is CH3(CH2)3CH(C2H5)NCO. Its molecular weight is 155.24 g/mol.Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
2-Ethylhexyl isocyanate has a boiling point of 190°C (lit.) and a density of 0.887 g/mL at 25°C (lit.) . It is insoluble in water but soluble in most organic solvents.科学研究应用
1. 碱催化反应和聚合物形成
碱催化反应
2-乙基己基异氰酸酯可以与环氧化合物发生碱催化反应,形成类似2-噁唑酮和异氰酸酯的产物。这些反应需要碱催化剂来生产这些化合物,突显了异氰酸酯的化学多功能性(Okumoto & Yamabe, 2001)。
手性聚合物合成
在一项研究中,使用手性半二茂铁配合物进行正丁基和正己基异氰酸酯的配位聚合,产生手性聚合物。值得注意的是,在这种配合物的存在下,2-乙基己基异氰酸酯被选择性地环三聚,表明其在专门聚合物合成中的潜力(Choinopoulos, Koinis, & Pitsikalis, 2015)。
2. 合成和材料表征
三-(2-羟乙基)异氰酸酯的合成
一项研究详细介绍了使用环氧乙烷合成三-(2-羟乙基)异氰酸酯,并侧重于优化反应条件。这项研究有助于理解合成复杂异氰酸酯(Yu Jun, 2008)。
压敏胶粘剂
研究了湿度对异氰酸基团在压敏胶粘剂中交联反应的影响,突出了2-乙基己基异氰酸酯在这一背景下的作用。该研究揭示了环境条件如何影响异氰酸基胶粘剂的性能(Asahara et al., 2003)。
3. 分析化学和标记
- 羟基类固醇的标记试剂: 2-乙基己基异氰酸酯已被开发为高效液相色谱中羟基类固醇的标记试剂,展示了其在分析化学中的实用性(Nakajima et al., 1993)。
作用机制
Target of Action
2-Ethylhexyl isocyanate is a type of isocyanate, a class of compounds known for their reactivity and versatility in industrial applications . The primary targets of isocyanates, including 2-Ethylhexyl isocyanate, are compounds with active hydrogen atoms, such as water, alcohols, and amines . These targets play a crucial role in various chemical reactions, particularly in the formation of polymers .
Mode of Action
The mode of action of 2-Ethylhexyl isocyanate involves its interaction with its targets through a process known as nucleophilic addition . The isocyanate group (-NCO) in 2-Ethylhexyl isocyanate is highly reactive and can readily react with compounds containing active hydrogen atoms . This reaction results in the formation of new bonds and the creation of larger molecules or polymers .
Biochemical Pathways
The primary biochemical pathway affected by 2-Ethylhexyl isocyanate is the formation of polymers, particularly polyurethanes . The reaction of 2-Ethylhexyl isocyanate with compounds like water or alcohols can lead to the formation of carbamate or imidic acid . These reactions are crucial in the industrial production of polyurethanes and other polymers .
Result of Action
The result of 2-Ethylhexyl isocyanate’s action is the formation of larger molecules or polymers when it reacts with compounds containing active hydrogen atoms . These polymers have various industrial applications, including the production of coatings, adhesives, and foams .
Action Environment
The action, efficacy, and stability of 2-Ethylhexyl isocyanate can be influenced by various environmental factors. For instance, the presence of moisture can trigger its reaction with water, leading to the formation of carbon dioxide and amines . Additionally, temperature can affect the rate of its reactions . Proper storage is necessary to maintain its stability and prevent unwanted reactions .
安全和危害
Isocyanates, including 2-Ethylhexyl isocyanate, are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .
属性
IUPAC Name |
3-(isocyanatomethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCTKUOBUNTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504400 | |
| Record name | 3-(Isocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20392-34-1 | |
| Record name | 3-(Isocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylhexyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




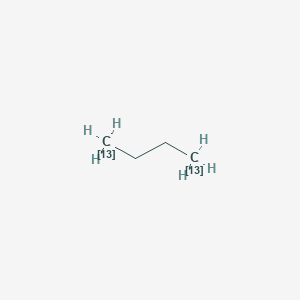
![2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone](/img/structure/B1626773.png)
